molecular formula C11H17ClN2O3 B13582709 Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B13582709
M. Wt: 260.72 g/mol
InChI Key: KTZSPHXLIKPVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate with chloromethylating agents under controlled conditions. The reaction typically requires the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds share structural similarities but differ in their functional groups and reactivity. Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.72 g/mol

IUPAC Name

tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C11H17ClN2O3/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-12)13-17-11/h4-7H2,1-3H3

InChI Key

KTZSPHXLIKPVFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.